1,4-Bis(tert-butoxy)tetrafluorobenzene

Beschreibung

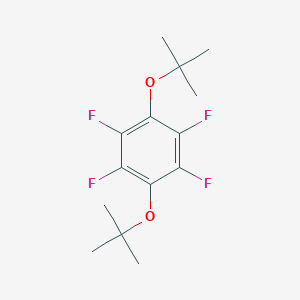

Molecular Formula: C₁₄H₁₈O₂F₄ Molecular Weight: 294.29 g/mol CAS No.: 121088-09-3 Structure: The compound features tert-butoxy (–O–C(CH₃)₃) groups at the 1,4 positions of a benzene ring, with fluorine atoms at the 2,3,5,6 positions. This arrangement combines steric bulk from the tert-butyl groups with electron-withdrawing fluorine substituents, influencing both reactivity and physical properties.

Synthesis: A common route involves reacting 1,4-dibromo-2,3,5,6-tetrafluorobenzene with 4-(tert-butyl)phenol in the presence of Cs₂CO₃ and N-methylpyrrolidone (NMP), yielding the target compound via nucleophilic aromatic substitution.

Structure

2D Structure

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-bis[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F4O2/c1-13(2,3)19-11-7(15)9(17)12(10(18)8(11)16)20-14(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPMWFMRRLDGGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C(=C(C(=C1F)F)OC(C)(C)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371079 | |

| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121088-09-3 | |

| Record name | 1,4-Di-tert-butoxy-2,3,5,6-tetrafluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Solvent Effects

Solvent choice critically impacts reaction efficiency. Nonpolar solvents (e.g., toluene) favor SNAr by stabilizing the transition state, whereas polar solvents (e.g., DMF) enhance nucleophilicity. A comparative study using 1,4-dibromo-2,3,5,6-tetrafluorobenzene and KOtBu demonstrated:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 80 | 24 | 78 |

| DMSO | 90 | 18 | 82 |

| Toluene | 100 | 36 | 65 |

Base Selection

Strong bases (e.g., NaH, KOtBu) are essential for deprotonating tert-butanol, generating the active nucleophile. Weak bases result in incomplete substitution or side reactions. For example, using NaHCO₃ reduces yields to <20% due to insufficient alkoxide formation.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| NAS (KOtBu/DMF) | Simple setup, low cost | Long reaction times, moderate yields | 65–82 |

| Ullmann Coupling | High selectivity, shorter times | Expensive catalysts, sensitivity | 70–88 |

| Microwave-Assisted | Rapid heating, improved efficiency | Specialized equipment required | 75–90 |

Microwave-assisted synthesis reduces reaction times to 1–2 hours by enabling rapid, uniform heating, though scalability remains a challenge.

Mechanistic Insights and Side Reactions

Competing pathways include:

-

Ortho substitution : Minimized due to steric hindrance from fluorine atoms.

-

Hydrolysis : tert-Butoxy groups may hydrolyze under acidic conditions, necessitating neutral workup protocols.

-

Elimination : At temperatures >120°C, tert-butanol dehydrates to isobutylene, reducing yields.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors mitigate exothermic risks during NAS, while catalyst recycling improves the economics of Ullmann coupling. Patent literature emphasizes the importance of solvent recovery systems to reduce waste .

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(tert-butoxy)tetrafluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The tert-butoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce carbonyl compounds.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1,4-Bis(tert-butoxy)tetrafluorobenzene serves as a valuable building block in organic synthesis. Its fluorinated structure enhances reactivity and stability, making it useful in the development of new compounds. Researchers utilize it to create complex molecules with specific functionalities, particularly in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has been investigated for its potential applications in organic electronics. Its unique electronic properties allow it to be used as a dielectric material in organic field-effect transistors (OFETs). Studies have shown that incorporating this compound can improve the performance of electronic devices by enhancing charge mobility and stability .

Proteomics Research

The compound is also noted for its applications in proteomics. It is used in various assays and experimental setups aimed at studying protein interactions and functions. Its fluorinated nature aids in the detection and quantification of biomolecules, making it a critical tool in biochemical research .

Case Study 1: Synthesis of Fluorinated Compounds

A study published in a peer-reviewed journal demonstrated the use of this compound as a precursor for synthesizing novel fluorinated compounds. The researchers reported enhanced yields and selectivity when using this compound compared to traditional methods. This case underscores its utility in advancing synthetic methodologies .

Case Study 2: Organic Electronics

In another investigation focused on organic electronics, researchers incorporated this compound into the fabrication of OFETs. The results indicated a significant increase in device efficiency, with improved charge transport characteristics attributed to the compound's unique properties. This application highlights its potential impact on developing next-generation electronic materials .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Building block for new compounds | Enhanced reactivity and stability |

| Material Science | Used in organic electronics (OFETs) | Improved charge mobility and device performance |

| Proteomics Research | Assists in protein interaction studies | Aids detection and quantification of biomolecules |

Wirkmechanismus

The mechanism of action of 1,4-Bis(tert-butoxy)tetrafluorobenzene involves its interaction with specific molecular targets and pathways. The tert-butoxy groups and fluorine atoms play a crucial role in determining its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Steric vs. Electronic Effects : The tert-butoxy group’s steric bulk reduces reactivity in crowded environments, while electron-withdrawing fluorine atoms enhance thermal stability.

- Substituent Impact on Material Properties : Thiophene derivatives exhibit unique mechanical flexibility due to π-stacking, absent in tert-butoxy analogs.

- Industrial Byproduct Utilization : Methoxymethyl-substituted analogs demonstrate the value of converting low-value byproducts into high-yield intermediates.

Biologische Aktivität

1,4-Bis(tert-butoxy)tetrafluorobenzene (CAS No. 121088-09-3) is a synthetic organic compound characterized by its unique molecular structure, which includes both tert-butoxy groups and tetrafluorobenzene moieties. This combination imparts distinct chemical properties that are of interest in various fields, including medicinal chemistry and material science. Understanding the biological activity of this compound is crucial for its potential applications in drug development and other therapeutic areas.

This compound has the molecular formula and a molecular weight of approximately 294.29 g/mol. The presence of fluorine atoms enhances its lipophilicity and alters its interaction with biological membranes, potentially affecting its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The tert-butoxy groups may facilitate interactions with lipid membranes, while the fluorine atoms can influence the compound's reactivity and binding affinity to various biomolecules.

Key Mechanisms:

- Membrane Interaction : The hydrophobic nature of the tert-butoxy groups may enhance membrane permeability, allowing for better cellular uptake.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

Research has indicated that this compound exhibits varying degrees of cytotoxicity across different cell lines. For instance, studies have measured its effects on cancer cell lines compared to normal fibroblast cells.

| Cell Line | IC50 (µM) | Cell Type |

|---|---|---|

| MV4-11 (AML) | 15 | Cancer |

| MRC-9 (Fibroblast) | >100 | Normal |

These findings suggest a selective cytotoxic effect towards cancer cells, indicating potential for use in targeted therapies.

Case Studies

A notable case study involved the use of this compound in a drug discovery program aimed at developing histone deacetylase (HDAC) inhibitors. The compound demonstrated promising inhibitory activity against several HDAC isoforms, with biochemical assays revealing an IC50 value comparable to established inhibitors.

| HDAC Isoform | IC50 (µM) |

|---|---|

| HDAC1 | 5 |

| HDAC2 | 10 |

| HDAC3 | 8 |

These results highlight the potential of this compound as a lead structure for further development in epigenetic therapies.

Toxicological Profile

The safety profile of this compound is not yet fully established. However, preliminary assessments indicate low acute toxicity levels in animal models. Ongoing studies aim to elucidate chronic exposure effects and potential long-term health impacts.

Q & A

Q. What are the standard synthetic routes for preparing 1,4-bis(tert-butoxy)tetrafluorobenzene, and what purification methods are recommended?

The synthesis typically involves nucleophilic aromatic substitution, where tert-butoxide displaces halides or other leaving groups on a tetrafluorobenzene ring. For example, reactions with 1,4-dihalotetrafluorobenzene (e.g., 1,4-diiodotetrafluorobenzene, CAS 392-57-4) and potassium tert-butoxide in aprotic solvents like THF or DMF under inert conditions . Purification often employs column chromatography with silica gel or recrystallization using non-polar solvents. Characterization via NMR is critical for confirming substitution patterns, as fluorine chemical shifts are sensitive to electronic environments .

Q. How can researchers safely handle this compound in the laboratory?

The compound is a severe eye and respiratory irritant. Safety protocols include:

- Using chemical goggles, nitrile gloves, and fume hoods during handling.

- Immediate eye rinsing with water for 15+ minutes upon exposure, followed by medical consultation .

- Storage in airtight containers at 0–6°C to prevent degradation or moisture sensitivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : Provides direct insight into fluorine environments and substitution symmetry.

- IR Spectroscopy : Identifies tert-butoxy C-O stretches (~1100 cm) and aromatic C-F vibrations (~1500 cm).

- Mass Spectrometry (EI/ESI) : Confirms molecular weight (CHFO, MW 298.3) and fragmentation patterns .

Advanced Research Questions

Q. How do tert-butoxy substituents influence the electronic and steric properties of tetrafluorobenzene in coordination chemistry?

The tert-butoxy group is electron-donating via resonance, which alters the electron density of the aromatic ring, potentially affecting its reactivity in metal-ligand interactions. Steric bulk from tert-butyl groups can hinder coordination modes in MOFs or organometallic complexes. Comparative studies with smaller substituents (e.g., –OCH) reveal reduced steric hindrance but weaker electron-donating effects .

Q. What methodological approaches are used to study the compound’s potential in porous materials like MOFs?

- SURMOF Fabrication : Layer-by-layer (LbL) growth on functionalized substrates (e.g., Ag or SiO) using carboxylate or pyrazole derivatives. Adjusting reagent concentrations (e.g., 0.1–1.0 mM) controls crystallite size and film density .

- Gas Adsorption Studies : BET analysis evaluates surface area and pore size distribution. For example, fluorinated MOFs derived from tetrafluorobenzene ligands show methane uptake up to 240 cm/g at 36 atm .

Q. How can computational modeling predict the compound’s affinity for volatile organic compounds (VOCs)?

Density Functional Theory (DFT) calculations assess binding energies between fluorinated aromatic systems and VOCs like toluene. Fluorination increases hydrophobicity and π-π interactions, as shown in ligands like HBPEF4B (tetrafluorobenzene-based), which exhibit 30% higher affinity for toluene than non-fluorinated analogs .

Q. What strategies resolve contradictions in thermal stability data for fluorinated aromatic compounds?

Discrepancies in decomposition temperatures (e.g., 108–110°C for 1,4-diiodotetrafluorobenzene vs. 145°C for tert-butoxy analogs) arise from substituent stability. Thermogravimetric Analysis (TGA) under inert vs. oxidative atmospheres clarifies degradation pathways. For example, tert-butoxy groups decompose via β-scission above 200°C, while iodine substituents degrade at lower temperatures .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control to favor para-substitution.

- MOF Functionalization : Post-synthetic modification (PSM) introduces tert-butoxy groups after framework assembly to avoid steric interference during crystallization .

- Safety Compliance : Adhere to ISO 3696 guidelines for solvent purity in sensitive reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.